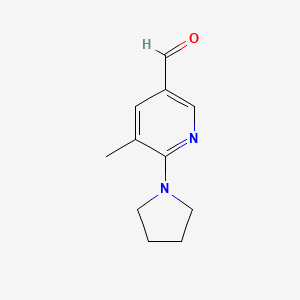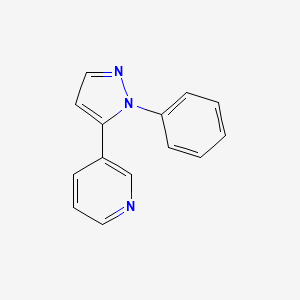
3-Bromo-5-(3-ethylpiperidin-1-ylsulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(3-ethylpiperidin-1-ylsulfonyl)pyridine is a chemical compound with the molecular formula C12H17BrN2O2S and a molecular weight of 333.24 g/mol . This compound features a pyridine ring substituted with a bromine atom at the 3-position and a 3-ethylpiperidin-1-ylsulfonyl group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3-ethylpiperidin-1-ylsulfonyl)pyridine typically involves the following steps:
Bromination: The pyridine ring is brominated at the 3-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfonylation: The brominated pyridine is then subjected to sulfonylation with 3-ethylpiperidine-1-sulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(3-ethylpiperidin-1-ylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, products such as 3-azido-5-(3-ethylpiperidin-1-ylsulfonyl)pyridine or 3-thio-5-(3-ethylpiperidin-1-ylsulfonyl)pyridine.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
3-Bromo-5-(3-ethylpiperidin-1-ylsulfonyl)pyridine is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis and in the development of new chemical entities.
Biology: In the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(3-ethylpiperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the sulfonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine: Similar structure but lacks the ethyl group on the piperidine ring.
3-Chloro-5-(3-ethylpiperidin-1-ylsulfonyl)pyridine: Similar structure with chlorine instead of bromine.
3-Iodo-5-(3-ethylpiperidin-1-ylsulfonyl)pyridine: Similar structure with iodine instead of bromine
Uniqueness
3-Bromo-5-(3-ethylpiperidin-1-ylsulfonyl)pyridine is unique due to the presence of the bromine atom, which imparts specific reactivity and selectivity in chemical reactions. The ethyl group on the piperidine ring also influences its steric and electronic properties, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
3-bromo-5-(3-ethylpiperidin-1-yl)sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-2-10-4-3-5-15(9-10)18(16,17)12-6-11(13)7-14-8-12/h6-8,10H,2-5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBXCEWDSCQQNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B571890.png)
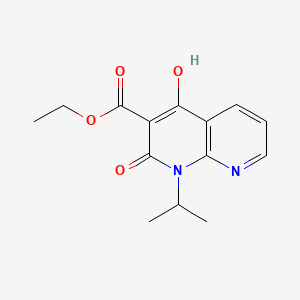
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrido[2,3-B]pyrazine](/img/structure/B571895.png)

![Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B571897.png)
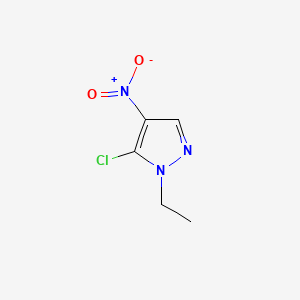
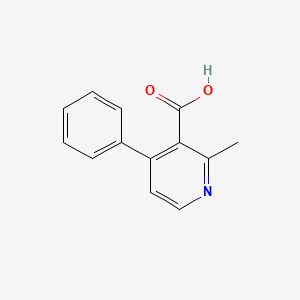
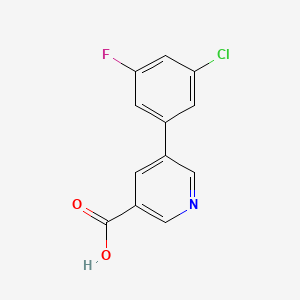
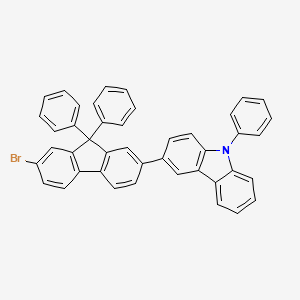
![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B571905.png)
![2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B571906.png)
